Cinnamyl benzoate

Description

This compound is a natural product found in Desmos chinensis with data available.

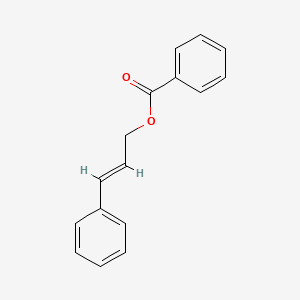

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARVBDPGNUHYQT-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262614 | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White crystalline powder, balsamic, aromatic, spicy odour | |

| Record name | Cinnamyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/718/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Cinnamyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/718/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

50555-04-9, 5320-75-2 | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50555-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050555049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-benzoate, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD42CSO4W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinnamyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38.5 °C | |

| Record name | Cinnamyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cinnamyl Benzoate: A Comprehensive Physicochemical Profile for Researchers

Introduction

Cinnamyl benzoate (B1203000) (CAS 5320-75-2) is an aromatic ester recognized for its characteristic balsamic and spicy odor.[1] This compound is a significant component in the fragrance and flavor industries and serves as a valuable synthon in the development of novel chemical entities.[2][3] Understanding its physicochemical properties is fundamental for its application in various scientific domains, from materials science to drug development. This technical guide provides a detailed overview of the core physicochemical characteristics of cinnamyl benzoate, supported by experimental protocols and comparative data.

Physicochemical Properties

This compound is a white crystalline powder at room temperature.[1][4][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₂ | [4][6][7] |

| Molecular Weight | 238.28 g/mol | [4][6] |

| Appearance | White crystalline powder | [1][4][5] |

| Melting Point | 31-33 °C | [4][5] |

| Boiling Point | 335 °C @ 760 mmHg; 209 °C @ 13 mmHg | [4][5][6] |

| Density | 1.120 ± 0.06 g/cm³ (estimated) | [8] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [5][6][7] |

| Vapor Pressure | 0.000040 mmHg @ 25 °C | [5][6] |

| Flash Point | 175.56 °C (348.00 °F) | [5][6] |

| logP (o/w) | 3.557 - 4.6 (estimated) | [4][5][6][9] |

| Odor | Balsamic, spicy, fruity | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key data from various spectroscopic techniques are presented below.

| Technique | Key Data Points | Source(s) |

| GC-MS | Top m/z peaks: 105, 115, 77 | [3][5] |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. A Varian CFT-20 instrument has been used for analysis. | [3][5] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | [5][10] |

| IR | Key stretches indicative of ester and aromatic functionalities. | [11][12] |

| Raman | Spectrum available. | [3][5] |

Experimental Protocols

Determination of Physicochemical Properties

Standard laboratory procedures are employed for the determination of the physicochemical properties of this compound.

-

Melting Point: A calibrated melting point apparatus is used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Boiling Point: The boiling point is determined at a specific pressure using distillation apparatus. For determination at reduced pressure, a vacuum distillation setup is utilized.

-

Solubility: The solubility is determined by adding a known amount of this compound to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured.

-

Purity by HPLC: A validated High-Performance Liquid Chromatography (HPLC) method can be used to determine the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[13][14][15][16] Detection is commonly performed using a UV detector.

Synthesis Protocols

This compound is typically synthesized via esterification. Two common high-yield methods are detailed below.

1. Steglich Esterification

This method utilizes a carbodiimide (B86325) coupling agent for the efficient formation of the ester bond under mild conditions.[17]

-

Materials:

-

(E)-Cinnamyl alcohol

-

Benzoic acid

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

4-dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758)

-

-

Procedure:

-

Dissolve benzoic acid (1.0 equivalent) and (E)-cinnamyl alcohol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Cool the mixture in an ice bath and slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane with continuous stirring.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain pure (E)-cinnamyl benzoate.[17]

-

2. Esterification using Benzoyl Chloride

This is a classical method involving the reaction of an alcohol with an acyl chloride in the presence of a base.[2][5][11]

-

Materials:

-

Cinnamyl alcohol

-

Benzoyl chloride

-

Dichloromethane

-

-

Procedure:

-

Dissolve cinnamyl alcohol in dichloromethane in a reaction flask.

-

Add pyridine to the solution to act as a base and neutralize the HCl byproduct.

-

Slowly add benzoyl chloride to the mixture with stirring.

-

The reaction is typically carried out at room temperature for several hours.[11]

-

After the reaction is complete, the mixture is washed with water and a dilute acid solution to remove excess pyridine and pyridinium (B92312) hydrochloride.

-

The organic layer is then dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

-

Mandatory Visualization

Caption: Synthetic pathways for this compound.

References

- 1. This compound | 5320-75-2 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 5320-75-2 [thegoodscentscompany.com]

- 7. CAS 5320-75-2: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound 5320-75-2 [thegoodscentscompany.com]

- 9. This compound (CAS 5320-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. researchgate.net [researchgate.net]

- 11. THE SYNTHESIS OF this compound THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]

- 12. rsc.org [rsc.org]

- 13. japsonline.com [japsonline.com]

- 14. chromatographic rp-hplc method: Topics by Science.gov [science.gov]

- 15. researchgate.net [researchgate.net]

- 16. thaiscience.info [thaiscience.info]

- 17. benchchem.com [benchchem.com]

Cinnamyl benzoate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cinnamyl benzoate (B1203000), a benzoate ester with applications in the fragrance, flavor, and pharmaceutical industries. The document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic characterization. Furthermore, it explores its biological activities and potential mechanisms of action relevant to drug development.

Chemical Identification and Molecular Structure

Cinnamyl benzoate is an organic compound formed from the esterification of trans-cinnamyl alcohol and benzoic acid.[1] It is found naturally in Siam benzoin (B196080) and is widely synthesized for its characteristic balsamic and spicy odor.[1]

-

CAS Number: 5320-75-2[2]

-

IUPAC Name: [(E)-3-phenylprop-2-enyl] benzoate[2]

-

Molecular Formula: C₁₆H₁₄O₂[3]

-

Molecular Weight: 238.28 g/mol [2]

-

Synonyms: trans-Cinnamyl benzoate, 3-Phenyl-2-propenyl benzoate[3][4]

The molecular structure consists of a benzoate group attached to a cinnamyl group through an ester linkage. The "(E)" or "trans" designation indicates that the substituent groups are on opposite sides of the alkene double bond in the cinnamyl portion of the molecule.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound, including its physicochemical properties and toxicity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 31-33 °C | [3] |

| Boiling Point | 209 °C @ 13 mmHg; 335 °C @ 760 mmHg | [5] |

| Vapor Pressure | 0.000040 mmHg @ 25 °C | [5] |

| Flash Point | 175.56 °C (348.00 °F) | [5] |

| Water Solubility | 5.8 mg/L @ 25 °C (estimated) | [5] |

| logP (o/w) | 4.420 (estimated) | [5] |

Table 2: Toxicological Data for this compound

| Test | Result | Species | Reference(s) |

| Acute Oral LD50 | 4000 mg/kg | Rat | [4][6] |

| Skin Irritation/Sensitization | No irritation or sensitization (5% solution) | Human | [5] |

| Regulatory Status (Flavoring) | FEMA GRAS (Generally Recognized as Safe) | N/A | [6][7] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via several methods. The Steglich esterification is a high-yield method that proceeds under mild conditions.[8] An alternative common method is the reaction of cinnamyl alcohol with benzoyl chloride.

Protocol 1: High-Yield Synthesis via Steglich Esterification [8]

This protocol utilizes a carbodiimide (B86325) coupling agent (DCC) and a catalyst (DMAP) to facilitate the ester formation between cinnamyl alcohol and benzoic acid.

-

Materials:

-

(E)-Cinnamyl alcohol

-

Benzoic acid

-

4-dimethylaminopyridine (DMAP)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hexane/ethyl acetate (B1210297) solvent system

-

-

Procedure:

-

Preparation: In a round-bottom flask, dissolve (E)-cinnamyl alcohol (1.0 equivalent) and benzoic acid (1.05 equivalents) in anhydrous dichloromethane.

-

Addition of Catalyst and Coupling Agent: Add a catalytic amount of DMAP (0.1 equivalents) to the solution. Cool the flask in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture with continuous stirring.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (E)-cinnamyl benzoate.

-

Protocol 2: Synthesis via Acyl Chloride [9]

This method involves the reaction of cinnamyl alcohol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

-

Materials:

-

Cinnamyl alcohol (reduced from cinnamaldehyde)

-

Benzoyl chloride

-

Pyridine

-

Appropriate workup and purification solvents

-

-

Procedure:

-

Preparation: Cinnamyl alcohol is first prepared by the reduction of cinnamaldehyde (B126680) using a reducing agent like NaBH₄.

-

Reaction: The prepared cinnamyl alcohol is reacted with benzoyl chloride in the presence of pyridine. The reaction is typically stirred at room temperature for approximately 4 hours.

-

Workup and Purification: The product is isolated and purified from the reaction mixture using standard organic chemistry techniques such as extraction and chromatography. Yields for this method have been reported in the range of 5.78-12.44%.[9]

-

Spectroscopic and Structural Analysis

Mass Spectrometry (MS) Upon electron ionization (EI), this compound (molecular weight ~238.28) forms a molecular ion ([M]⁺˙) at m/z 238.[8] The fragmentation is driven by the ester linkage and the stability of the resulting aromatic fragments.

-

Key Fragmentation Pathways:

-

Cleavage of the C-O ester bond to form the highly stable benzoyl cation ([C₇H₅O]⁺) at m/z 105 , which is often the base peak.[8]

-

Loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation yields the phenyl cation ([C₆H₅]⁺) at m/z 77 .[8]

-

Cleavage of the O-CH₂ bond results in the formation of the cinnamyl cation ([C₉H₉]⁺) at m/z 117 .[8]

-

The cinnamyl cation can undergo rearrangement to the stable tropylium ion ([C₇H₇]⁺) at m/z 91 .[8]

-

Biological Activity and Drug Development Potential

While primarily used in flavors and fragrances, this compound and related cinnamyl derivatives exhibit biological activities that are of interest to drug development professionals.

Antimicrobial and Antifungal Activity: this compound has shown high activity against dermatophyte fungi such as Trychophyton sp.[1] The proposed mechanism for the antifungal activity of cinnamic acid derivatives involves the inhibition of benzoate 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi.[10] This enzyme is critical for detoxifying benzoic acid. By inhibiting CYP53, these compounds cause an accumulation of toxic benzoate, leading to the inhibition of fungal growth.[10] This fungal-specific target makes it an attractive pathway for developing novel antifungal agents with potentially low human toxicity.[10]

Anti-inflammatory Activity: Cinnamyl derivatives have been investigated for their anti-inflammatory properties. Studies on novel synthetic cinnamyl compounds have shown they can act as inhibitors of the TLR4/MyD88/NF-κB signaling pathway.[2][11] This pathway is crucial in inflammation, and its activation leads to the production of pro-inflammatory molecules like NO, IL-6, and TNF-α.[2][11] By disrupting the interaction between TLR4 and MyD88, these derivatives can suppress the NF-κB signaling cascade, thereby reducing inflammation.[2][11] This suggests a potential therapeutic application for cinnamyl-based structures in treating inflammatory diseases.

References

- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 9-Cinnamyl-9 H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic and Pharmacological flexibility of Cinnamoyl Compounds: Targeting Multiple Signaling Pathways. | Read by QxMD [read.qxmd.com]

- 5. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. This compound | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamyl Benzoate Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cinnamyl benzoate (B1203000) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents qualitative solubility information for cinnamyl benzoate, supplemented with quantitative data for structurally analogous compounds. Furthermore, a detailed experimental protocol for the accurate determination of this compound solubility is provided, alongside a visualization of the experimental workflow.

Introduction to this compound

This compound is the ester of cinnamyl alcohol and benzoic acid. It is a white to off-white crystalline powder with a faint balsamic odor. It is used in the fragrance and flavor industries and has potential applications in pharmaceutical formulations. Understanding its solubility in different organic solvents is crucial for its application in drug delivery systems, formulation development, and purification processes.

Solubility Data

Qualitative Solubility of this compound

Published data on the solubility of this compound is largely qualitative. The available information is summarized in the table below.

| Solvent | Solubility | Source |

| Water | Insoluble (estimated at 5.8 mg/L at 25 °C) | [1] |

| Alcohol | Soluble | [1] |

| Ethanol (B145695) | Miscible | |

| Oils | Soluble |

The term "miscible" for ethanol suggests that this compound can be mixed in all proportions without separation, indicating very high solubility. Its solubility in oils makes it suitable for oleaginous formulations.

Quantitative Solubility of Structurally Similar Compounds

To provide a more quantitative perspective, the following table summarizes the solubility of structurally related esters: ethyl benzoate, benzyl (B1604629) benzoate, and methyl cinnamate (B1238496). This data can offer insights into the expected solubility behavior of this compound in various organic solvents.

| Compound | Solvent | Temperature (°C) | Solubility |

| Ethyl Benzoate | Water | 25 | 0.72 mg/mL[2] |

| Ethanol | Room Temperature | Miscible[2] | |

| Organic Solvents | Not Specified | Soluble[2] | |

| Benzyl Benzoate | Water | 20 | ~0.003 g/100 mL[3] |

| Ethanol | Not Specified | Soluble[3] | |

| Ether | Not Specified | Soluble[3] | |

| Chloroform | Not Specified | Soluble | |

| Oils | Not Specified | Soluble | |

| Methyl Cinnamate | Water | Not Specified | Insoluble[4][5][6][7] |

| Ethanol | Not Specified | Soluble[5][7] | |

| Ether | Not Specified | Soluble[5][7] | |

| Glycerol | Not Specified | Soluble[5][6][7] | |

| Propylene Glycol | Not Specified | Soluble[5][6][7] | |

| Mineral Oil | Not Specified | Soluble[5][7] | |

| Most Non-volatile Oils | Not Specified | Soluble[5][7] |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent of interest. The protocol is based on the principle of creating a saturated solution and then quantifying the dissolved solute concentration using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of choice (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the withdrawn aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent inaccurate results.

-

Dilute the filtered, saturated solution with the mobile phase (or a suitable solvent) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 278 nm

-

Run Time: Approximately 10 minutes[8]

-

-

Calibration:

-

Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound, 5320-75-2 [thegoodscentscompany.com]

- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. Methyl cinnamate | 103-26-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Characterization of Cinnamyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl benzoate (B1203000), a compound of interest in various research and development sectors. The following sections detail its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, along with representative experimental protocols for these analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry of cinnamyl benzoate (molar mass: 238.28 g/mol ) provides key information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.[1]

Data Presentation

| m/z | Proposed Fragment Ion | Structural Formula |

| 238 | Molecular Ion [M]⁺ | [C₁₆H₁₄O₂]⁺ |

| 117 | Cinnamyl cation | [C₉H₉]⁺ |

| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ |

| 105 | Benzoyl cation (Base Peak) | [C₇H₅O]⁺ |

| 91 | Tropylium cation | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Table 1: Key mass spectrometry fragmentation data for this compound.[1][2]

Experimental Protocol

Instrumentation: A standard mass spectrometer equipped with an electron ionization (EI) source can be utilized.[1][3]

Sample Introduction: For a solid sample like this compound, direct insertion via a heated probe is a common method.[4][5] Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).[1]

Ionization: Electron ionization is performed at a standard energy of 70 eV.[1][3] This high energy leads to the formation of a molecular ion and characteristic fragment ions.[3]

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).[1]

Detection: An electron multiplier is typically used to detect the separated ions.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound.

Data Presentation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3030 | C-H stretch | Aromatic/Vinylic |

| ~1715 | C=O stretch | Ester |

| ~1640 | C=C stretch | Alkene |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1270, ~1110 | C-O stretch | Ester |

| ~965 | C-H bend (out-of-plane) | trans-Alkene |

| ~710, ~690 | C-H bend (out-of-plane) | Monosubstituted Benzene |

Table 2: Characteristic infrared absorption peaks for this compound.

Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is used.[6]

Sample Preparation: As this compound is a solid, a small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The solid sample is placed on the crystal, and firm, even pressure is applied using a built-in press to ensure good contact.[8]

-

The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Data Presentation

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet of doublets | 2H | Protons ortho to C=O on benzoate ring |

| ~7.6 | Triplet | 1H | Proton para to C=O on benzoate ring |

| ~7.5 | Triplet | 2H | Protons meta to C=O on benzoate ring |

| ~7.4 | Multiplet | 5H | Protons on the phenyl ring of the cinnamyl group |

| ~6.7 | Doublet of triplets | 1H | Vinylic proton (PhCH=CH) |

| ~6.4 | Doublet | 1H | Vinylic proton (PhCH=CH) |

| ~5.0 | Doublet | 2H | Methylene protons (-O-CH₂-) |

Table 3: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Ester carbonyl carbon (C=O) |

| ~136 | Quaternary carbon of the phenyl ring (cinnamyl group) |

| ~134 | Vinylic CH (=CH-CH₂O) |

| ~133 | CH of benzoate ring (para to C=O) |

| ~130 | Quaternary carbon of benzoate ring |

| ~129 | CH of benzoate ring (ortho to C=O) |

| ~128.5 | CH of phenyl ring (cinnamyl group) |

| ~128 | CH of benzoate ring (meta to C=O) |

| ~127 | CH of phenyl ring (cinnamyl group) |

| ~123 | Vinylic CH (Ph-CH=) |

| ~66 | Methylene carbon (-O-CH₂-) |

Table 4: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher) is used.

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[9][10] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[9]

-

The solution is transferred to a 5 mm NMR tube.[11]

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[9]

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which results in single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Visualizations

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic analysis of a chemical compound.

Structural Elucidation of this compound

Synergistic use of spectroscopic data for structural confirmation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 6. agilent.com [agilent.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

The Enigmatic Presence of Cinnamyl Benzoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl benzoate (B1203000), an aromatic ester, contributes to the characteristic sweet, balsamic, and spicy fragrance of various plants. Its presence is significant not only for the plant's chemical defense and pollinator attraction but also for its potential applications in the pharmaceutical, cosmetic, and flavor industries. This technical guide provides an in-depth exploration of the natural occurrence of cinnamyl benzoate in plants, detailing its quantitative analysis, experimental protocols for its study, and the biosynthetic pathways leading to its formation.

Natural Occurrence and Quantitative Data

This compound and its related ester, cinnamyl cinnamate (B1238496), have been identified in a variety of plant species, most notably in the balsams and resins of the Styracaceae and Fabaceae families, as well as in the essential oils of certain flowers. The concentration of these compounds can vary significantly depending on the plant species, geographical origin, and the specific part of the plant. Below is a summary of the quantitative data available for this compound and related cinnamyl esters in various plant sources.

| Plant Species | Family | Plant Part | Compound | Concentration/Presence |

| Styrax tonkinensis (Siam Benzoin) | Styracaceae | Resin | This compound | Present[1] |

| Styrax benzoin (B196080) (Sumatra Benzoin) | Styracaceae | Resin | This compound | Present[2][3] |

| Myroxylon balsamum (Peru Balsam) | Fabaceae | Balsam | Cinnamyl cinnamate | Present within the "cinnamein" fraction (which constitutes 60-70% of the balsam)[1][4] |

| Myroxylon balsamum (Tolu Balsam) | Fabaceae | Balsam | Benzyl (B1604629) benzoate & Benzyl cinnamate | Present[5] |

| Desmos chinensis | Annonaceae | Fruit, Leaf, Twig | Benzyl benzoate esters | Present[6] |

| Cinnamomum rhyncophyllum | Lauraceae | Leaf Oil | Benzyl benzoate | Up to 77% of the oil |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the precursors necessary for the final esterification step.

The key precursors for this compound are cinnamoyl-CoA and benzyl alcohol. Cinnamoyl-CoA is a direct product of the phenylpropanoid pathway. Benzyl alcohol is derived from benzoyl-CoA, which is also synthesized from cinnamic acid via a β-oxidative pathway.[7][8] The final step is the esterification of cinnamoyl-CoA with benzyl alcohol, a reaction catalyzed by an acyltransferase. While the specific enzyme responsible for this compound synthesis has not been definitively characterized in all plant species, it is highly probable that a member of the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases is involved.[2][9][10] Enzymes from this family are known to catalyze the formation of similar benzoate and cinnamate esters in various plants.[8][9][10]

References

- 1. composition - Rivera Balsam [riverabalsam.com]

- 2. researchgate.net [researchgate.net]

- 3. hakon-art.com [hakon-art.com]

- 4. myroxylon_balsamum_var._pereirae [Tinkturenpresse] [tinkturenpresse.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Peroxisomal β-Oxidative Pathway and Benzyl Alcohol O-Benzoyltransferase HSR201 Cooperatively Contribute to the Biosynthesis of Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploiting members of the BAHD acyltransferase family to synthesize multiple hydroxycinnamate and benzoate conjugates in yeast [escholarship.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Cinnamyl Benzoate from Cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl benzoate (B1203000), an ester with applications in fragrances, flavorings, and as a potential building block in pharmaceutical synthesis, can be produced from cinnamaldehyde (B126680) through several synthetic pathways. This technical guide provides a comprehensive overview of the primary methodologies for this transformation. The core of this document focuses on a prevalent and reliable two-step synthesis involving the selective reduction of cinnamaldehyde to cinnamyl alcohol, followed by its esterification with a benzoic acid derivative. Additionally, a potential direct one-step synthesis via a crossed Tishchenko reaction is discussed. This guide presents detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the reaction pathways and experimental workflows to support researchers in the practical application of these synthetic routes.

Introduction

The synthesis of cinnamyl benzoate from the readily available precursor cinnamaldehyde is a significant transformation in organic chemistry. The primary challenge lies in the selective manipulation of the aldehyde functional group in the presence of a reactive carbon-carbon double bond. This guide explores the two main strategies to achieve this synthesis: a sequential reduction-esterification pathway and a direct conversion. The choice of method depends on factors such as desired yield, purity requirements, and available reagents and equipment.

Two-Step Synthesis: Reduction and Esterification

A widely employed and dependable route to this compound involves two distinct stages: the selective reduction of cinnamaldehyde to cinnamyl alcohol, followed by the esterification of the alcohol with a suitable benzoic acid derivative.

Step 1: Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol

The key to this step is the chemoselective reduction of the aldehyde group while preserving the conjugated double bond. Two common and effective methods for this transformation are reduction with sodium borohydride (B1222165) and the Meerwein-Ponndorf-Verley (MPV) reduction.

Sodium borohydride is a mild and selective reducing agent that is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols.[1][2]

Experimental Protocol:

-

In a 50 mL beaker, dissolve 2.5 mL of cinnamaldehyde in 4 mL of 95% ethanol (B145695).[3]

-

In a separate beaker, prepare a solution of 0.3 g of sodium borohydride in 10 mL of 95% ethanol with stirring, maintaining the temperature with an ice-water bath.[3]

-

Slowly add the cinnamaldehyde solution to the sodium borohydride solution, ensuring the reaction temperature does not exceed 60°C.[3]

-

After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously add 1 mL of 10% HCl to quench the reaction.[3]

-

Remove the ethanol via heating in a fume hood until a second layer appears.[3]

-

Cool the mixture and perform a workup by adding 10 mL of diethyl ether and 10 mL of cold water in a separatory funnel.[3]

-

Wash the organic layer sequentially with 10 mL of saturated sodium bisulfite solution and 10 mL of cold water.[3]

-

Dry the ether layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield cinnamyl alcohol.[3]

Quantitative Data for NaBH₄ Reduction:

| Parameter | Value | Reference |

| Yield | 94% | [4] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |

| Solvent | 95% Ethanol | [3] |

| Temperature | < 60°C | [3] |

| Reaction Time | 10 minutes post-addition | [3] |

The MPV reduction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst for the transfer hydrogenation from a sacrificial alcohol, such as isopropanol, to the aldehyde.[5] This method is highly chemoselective for the reduction of aldehydes and ketones.[6]

Experimental Protocol:

A general procedure involves heating the aldehyde with aluminum isopropoxide in isopropanol. The acetone (B3395972) co-product is often removed by distillation to drive the equilibrium towards the formation of the desired alcohol.[7]

-

In a round-bottom flask equipped with a distillation apparatus, combine cinnamaldehyde, a stoichiometric excess of isopropanol, and a catalytic amount of aluminum isopropoxide.

-

Heat the mixture to reflux.

-

Slowly distill off the acetone as it is formed.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and hydrolyze the aluminum salts with dilute acid.

-

Extract the product with a suitable organic solvent, wash, dry, and concentrate under reduced pressure.

Quantitative Data for MPV Reduction:

| Parameter | Value | Reference |

| Catalyst | Aluminum Isopropoxide | [5][6] |

| Hydride Source | Isopropanol | [6] |

| Selectivity | High for C=O reduction | [6] |

| Conditions | Mild | [7] |

Step 2: Esterification of Cinnamyl Alcohol

Once cinnamyl alcohol is obtained, it can be esterified to this compound using various methods.

This method is a mild and efficient way to form esters using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[8]

Experimental Protocol:

-

In a dry round-bottom flask, dissolve benzoic acid (1.0 equivalent) and cinnamyl alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758).[8]

-

Add a catalytic amount of DMAP (0.1 equivalents).[8]

-

Cool the flask in an ice bath and slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane with continuous stirring.[8]

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.[8]

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.[8]

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by silica (B1680970) gel column chromatography.[8]

Quantitative Data for Steglich Esterification of an Analogous System:

| Parameter | Value | Reference |

| Yield (Cinnamyl Cinnamate) | 98% | [9] |

| Coupling Agent | DCC | [8] |

| Catalyst | DMAP | [8] |

| Solvent | Anhydrous Dichloromethane | [8] |

| Temperature | Room Temperature | [8] |

| Reaction Time | 2-4 hours | [8] |

A traditional method for ester synthesis involves the reaction of an alcohol with an acyl chloride in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct.[10]

Experimental Protocol:

-

Combine cinnamyl alcohol and benzoyl chloride in a reaction vessel.[10]

-

Add pyridine to the mixture, which acts as both a catalyst and an acid scavenger.[10]

-

Stir the reaction mixture at room temperature for 4 hours.[10][11]

-

Monitor the reaction progress using TLC.

-

Upon completion, perform a standard aqueous workup and purify the product, typically by extraction and chromatography.[10]

Quantitative Data for Esterification with Benzoyl Chloride:

| Parameter | Value | Reference |

| Yield | 12.44% | [11] |

| Acylating Agent | Benzoyl Chloride | [10] |

| Base/Catalyst | Pyridine | [10] |

| Temperature | Room Temperature | [10][11] |

| Reaction Time | 4 hours | [10][11] |

Note: The reported yield of 12.44% may not be representative of optimized conditions.

Direct Synthesis: The Crossed Tishchenko Reaction

The Tishchenko reaction involves the disproportionation of an aldehyde in the presence of an alkoxide catalyst to form an ester.[12] A "crossed" or "intermolecular" Tishchenko reaction between two different aldehydes, in this case, cinnamaldehyde and benzaldehyde (B42025), could theoretically produce this compound directly.[13]

This one-step approach is atom-economical but can be challenging in terms of selectivity, as it can lead to a mixture of four possible ester products. However, recent advances in catalysis have shown promise in achieving high chemoselectivity in crossed Tishchenko reactions.[13]

Visualizations

Reaction Pathways

Caption: Synthetic routes to this compound from cinnamaldehyde.

Experimental Workflow for Two-Step Synthesis

Caption: Generalized workflow for the two-step synthesis of this compound.

Mechanism of Steglich Esterification

Caption: Simplified mechanism of the Steglich esterification.

Conclusion

The synthesis of this compound from cinnamaldehyde is most reliably achieved through a two-step process involving the selective reduction of the aldehyde to cinnamyl alcohol, followed by esterification. The use of sodium borohydride for the reduction step and the Steglich conditions for the esterification step offer high yields and mild reaction conditions. While a direct synthesis via a crossed Tishchenko reaction is conceptually appealing for its atom economy, further research is required to develop a selective and high-yielding protocol for this specific transformation. The data and protocols presented in this guide provide a solid foundation for researchers to select and implement the most suitable method for their synthetic needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Cinnamaldehyde with nabh4 reaction | Filo [askfilo.com]

- 3. studylib.net [studylib.net]

- 4. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]

- 5. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 10. benchchem.com [benchchem.com]

- 11. THE SYNTHESIS OF this compound THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]

- 12. Tishchenko reaction - Wikipedia [en.wikipedia.org]

- 13. Tishchenko Reaction [organic-chemistry.org]

The Biological Versatility of Cinnamyl Benzoate Esters: A Technical Guide

Abstract: Cinnamyl benzoate (B1203000) esters, a class of aromatic compounds, are gaining significant attention within the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the current research on these esters, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. It synthesizes quantitative data from various studies, details key experimental protocols for assessing biological activity, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of cinnamyl benzoate and related esters.

Introduction

This compound (3-phenyl-2-propen-1-yl benzoate) is an ester formed from cinnamyl alcohol and benzoic acid.[1][2] It is a white crystalline powder with a balsamic, spicy, and fruity odor, and it is insoluble in water.[1] Beyond its traditional use in the fragrance and flavor industries, a growing body of evidence highlights its potential pharmacological applications.[1] The biological activity of this compound and its structural analogs is attributed to the unique combination of the cinnamyl and benzoate moieties, which allows for interactions with various biological targets. This guide delves into the key bioactivities, presenting a structured analysis of the available scientific data.

Antimicrobial Activity

Benzoate and cinnamate (B1238496) esters have demonstrated a range of antimicrobial properties.[3][4] The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[3]

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of various benzoate and cinnamate esters against different microorganisms is summarized below. The activity can be influenced by the length of the alkyl chain and the pH of the medium.[3]

| Ester | Microorganism | Assay | MIC Value | Reference |

| Sodium Benzoate | Staphylococcus aureus | Broth Microdilution | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | [3] |

| Escherichia coli | Broth Microdilution | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | [3] | |

| Pseudomonas aeruginosa | Broth Microdilution | 0.5 mg/ml | [3] | |

| Candida albicans | Broth Microdilution | 2.5 mg/ml | [3] | |

| Methylparaben | Staphylococcus aureus | Broth Microdilution | 2.6 mM | [3] |

| Propylparaben | Staphylococcus aureus | Broth Microdilution | 2.2 mM | [3] |

| Butyl Cinnamate | Candida albicans | Broth Microdilution | 626.62 µM | [4][5] |

| Candida tropicalis | Broth Microdilution | 626.62 µM | [5] | |

| Candida glabrata | Broth Microdilution | 626.62 µM | [5] | |

| Benzyl Cinnamate | Staphylococcus aureus | Broth Microdilution | 537.81 µM | [5] |

| Staphylococcus epidermidis | Broth Microdilution | 537.81 µM | [5] | |

| Pseudomonas aeruginosa | Broth Microdilution | 1075.63 µM | [5] | |

| Decyl Cinnamate | Staphylococcus aureus | Broth Microdilution | 550.96 µM | [5] |

| Staphylococcus epidermidis | Broth Microdilution | 550.96 µM | [5] | |

| Pseudomonas aeruginosa | Broth Microdilution | 550.96 µM | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]

Workflow for Broth Microdilution Assay

Caption: General workflow for the broth microdilution assay.

Methodology:

-

Preparation of Test Compound: A stock solution of the this compound ester is prepared and serially diluted in a liquid growth medium to create a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., McFarland standard).

-

Assay Plate Setup: The different dilutions of the test compound are added to the wells of a 96-well microtiter plate. The microbial inoculum is then added to each well. Positive (inoculum without test compound) and negative (medium only) controls are included.[3]

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).[1]

-

MIC Determination: After incubation, the plate is examined for visible signs of microbial growth. The MIC is the lowest concentration of the ester that completely inhibits growth.[1][3]

Proposed Antimicrobial Mechanism of Action

Benzoate esters are thought to exert their antimicrobial effects by disrupting the microbial cell's energy production and membrane integrity.[3]

Caption: Proposed antimicrobial mechanism of benzoate esters.

Pathway Description:

-

Cellular Entry: In an acidic environment, benzoate esters can be hydrolyzed to undissociated benzoic acid. This lipophilic form can easily pass through the microbial cell membrane.[3]

-

Intracellular pH Disruption: Once inside the more alkaline cytoplasm, the benzoic acid dissociates, releasing protons (H⁺) and benzoate anions.[3]

-

Metabolic Inhibition: This influx of protons leads to a decrease in the intracellular pH, creating an acidic environment that disrupts essential metabolic processes and inhibits microbial growth.[3]

Anticancer Activity

Cinnamyl esters have demonstrated cytotoxic effects against various cancer cell lines.[6] Their anticancer activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.[6]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of various cinnamyl esters against different human cancer cell lines.

| Ester Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| Cinnamyl-lipoic acid ester | Not specified | Lipoxygenase inhibition | Potent inhibitor | [7] |

| Eugenyl benzoate derivative 9 | HT29 (Colorectal) | Cytotoxicity Assay | 26.56 µmol/ml | [8] |

| Benzo[g]indole derivative 2c | 60 human cancer cell lines | NCI-60 screen | Cytotoxic at 10 µM | [9] |

| Benzo[g]indole derivative 3c | 60 human cancer cell lines | NCI-60 screen | Cytotoxic at 10 µM | [9] |

| Compound 9: 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate |

Experimental Protocols for Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound ester and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

The Annexin V/Propidium Iodide (PI) assay is a common method used to detect apoptotic cells by flow cytometry.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment and Harvesting: Cells are treated with the test compound, and then both adherent and floating cells are collected.[6]

-

Washing and Resuspension: The cells are washed with phosphate-buffered saline (PBS) and resuspended in Annexin V binding buffer.[6]

-

Staining: FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[6]

-

Incubation and Analysis: After a brief incubation in the dark, the cells are analyzed by flow cytometry.[6] The results distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[6]

Signaling Pathways in Anticancer Activity

Cinnamyl esters may exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.

The MAPK/ERK pathway is crucial for regulating cell proliferation and differentiation.[10]

Caption: Inhibition of the MAPK/ERK signaling pathway.

The intrinsic apoptosis pathway is a key mechanism for programmed cell death.

Caption: Induction of the intrinsic apoptosis pathway.

Anti-inflammatory Activity

Cinnamyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) have shown enhanced anti-inflammatory activity and potent inhibition of lipoxygenase compared to the parent acids.[7] Cinnamic acid esters have also demonstrated anti-inflammatory properties in animal models.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema Test

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Methodology:

-

Animal Dosing: Mice or rats receive an intraperitoneal dose of the test compound (e.g., 75 mg/kg) or a reference drug like phenylbutazone (B1037) (e.g., 80 mg/kg).[11]

-

Induction of Edema: After a set period, a sub-plantar injection of carrageenan (e.g., 3.5%) is administered into the paw of the animals to induce localized inflammation and edema.[11]

-

Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 3, 5, and 7 hours) after the carrageenan injection using a plethysmometer.[11]

-

Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Other Biological Activities

-

Avian Repellency: this compound and related compounds have been investigated for their ability to repel birds. Studies suggest that benzoate esters are generally more repellent than their corresponding alcohols in certain tests.[12]

-

Enzyme Inhibition: Cinnamyl esters have been shown to be potent inhibitors of soybean lipoxygenase, an enzyme involved in inflammatory pathways.[7]

Conclusion

This compound esters represent a class of compounds with a broad spectrum of biological activities, including significant antimicrobial, anticancer, and anti-inflammatory potential. The data summarized in this guide highlights their efficacy in various in vitro and in vivo models. The detailed experimental protocols and pathway visualizations provide a framework for future research and development. Further investigation is warranted to fully elucidate the structure-activity relationships, explore the in vivo efficacy and safety profiles of promising candidates, and translate these findings into novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Esters of some non-steroidal anti-inflammatory drugs with cinnamyl alcohol are potent lipoxygenase inhibitors with enhanced anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Avian Repellency of Coniferyl and Cinnamyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamyl Benzoate: A Technical Guide to its Potential as an Antimycotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl benzoate (B1203000), a benzoate ester of cinnamyl alcohol, is a compound of growing interest within the scientific community for its potential biological activities, including its prospective role as an antimycotic agent.[1] While extensively utilized in the fragrance and flavor industries, its structural similarity to other cinnamic acid derivatives with known antifungal properties suggests a promising avenue for research and development in the field of antifungal therapeutics.[2] This technical guide provides a comprehensive overview of the current understanding of cinnamyl benzoate's potential as an antimycotic agent, detailing its proposed mechanism of action, representative data from related compounds, and standardized experimental protocols for its evaluation.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal resistance, necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with demonstrated antifungal activity.[3][4][5] this compound, belonging to this class, is formed from the esterification of trans-cinnamyl alcohol and benzoic acid.[6] This guide serves as a foundational resource for researchers and drug development professionals, consolidating the available scientific information and providing detailed methodologies for further investigation into the antimycotic potential of this compound.

Proposed Mechanism of Action

The primary proposed mechanism for the antifungal activity of this compound and related cinnamic acid derivatives is the inhibition of benzoate 4-hydroxylase (CYP53) , a cytochrome P450 enzyme unique to fungi.[2][3] This enzyme plays a critical role in the fungal detoxification of benzoic acid, an intermediate in the metabolism of aromatic compounds.[2][3][4]

By inhibiting CYP53, this compound is hypothesized to disrupt this vital detoxification pathway, leading to an intracellular accumulation of toxic benzoate.[2] This accumulation is believed to lower the intracellular pH, inhibit key enzymes like phosphofructokinase in the glycolytic pathway, and subsequently decrease ATP production, ultimately restricting fungal growth.[7] The specificity of CYP53 to fungi makes it an attractive target for the development of novel antifungal drugs with potentially low toxicity to humans.[2][3]

Antimycotic Activity (Representative Data)

While specific quantitative data for the antimycotic activity of this compound is limited in publicly available literature, the activity of structurally related cinnamic and benzoic acid esters provides a strong indication of its potential.[2] The following tables summarize representative Minimum Inhibitory Concentration (MIC) values for these related compounds against common fungal pathogens. These values are intended to serve as a benchmark for future studies on this compound.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Cinnamic and Benzoic Acid Esters

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Methyl Caffeate | Candida albicans ATCC-76645 | 128 | [8] |

| Methyl Caffeate | Candida albicans LM-106 | 128 | [8] |

| Methyl Caffeate | Candida albicans LM-23 | 128 | [8] |

| Methyl 2-nitrocinnamate | Candida albicans ATCC-76645 | 128 | [8] |

| Methyl 2-nitrocinnamate | Candida albicans LM-106 | 128 | [8] |

| Methyl 2-nitrocinnamate | Candida albicans LM-23 | 128 | [8] |

| Methyl biphenyl-2-carboxylate | Candida albicans ATCC-76645 | 256 | [8] |

| Methyl biphenyl-2-carboxylate | Candida albicans LM-106 | 128 | [8] |

| Methyl biphenyl-2-carboxylate | Candida albicans LM-23 | 128 | [8] |

Note: The data presented are representative values from studies on various cinnamic and benzoic acid derivatives and may not be directly reflective of the activity of this compound.[2]

Experimental Protocols

The following detailed protocols, adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are provided for the evaluation of the antimycotic properties of this compound.[2][9]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the cornerstone of in vitro antifungal susceptibility testing and is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[9]

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum (e.g., Candida albicans, Aspergillus niger)

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85%)

-

Sterile pipette tips and reservoirs

Procedure:

-

Preparation of Fungal Inoculum (Yeast):

-

Subculture the yeast strain on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.[9]

-

Harvest several colonies and suspend them in sterile saline.[9]

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.[9][10]

-

Dilute this stock suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[2][9]

-

-

Preparation of Fungal Inoculum (Molds):

-

Grow the mold on a suitable agar medium at 35°C until sporulation is evident.[9]

-

Harvest the conidia by flooding the plate with sterile saline containing a wetting agent like Tween 20.[9]

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.[9][10]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).[2]

-

In a 96-well plate, perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to achieve a range of desired concentrations (e.g., 512 µg/mL to 1 µg/mL).[2][9] Ensure the final DMSO concentration in the test wells does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.[2][9]

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted this compound.[2][9]

-

Include a positive control (growth control: inoculum without the test compound) and a negative control (sterility control: medium only).[9]

-

Incubate the plates at 35°C for 24-48 hours.[2]

-

-

Determination of MIC:

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus. It is determined as a secondary test after the MIC is established.[11]

Materials:

-

MIC plate from the protocol above

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile pipette or inoculating loop

Procedure:

-

Following the determination of the MIC, select the wells that show no visible fungal growth.

-

Take a 10-20 µL aliquot from each of these wells.[2]

-

Spot the aliquot onto a fresh SDA plate.[2]

-

Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the control spots.[2]

-

The MFC is the lowest concentration of the test compound from which no fungal colonies grow on the SDA plate.[2]

Cytotoxicity Assessment

While evaluating the antimycotic potential of this compound, it is crucial to assess its cytotoxicity against mammalian cells to determine its therapeutic index.

In Vitro Cytotoxicity Assay (e.g., WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells and can be used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[12]

Materials:

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)

-

96-well cell culture plates

-

This compound

-

WST-1 reagent

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Add various concentrations of this compound to the wells. Include untreated and vehicle-only (DMSO) controls.[12]

-